1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]
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Overview
Description
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] is an organic compound with the molecular formula C18H18O4S. This compound is characterized by the presence of sulfonyl groups and propoxybenzene moieties, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves several steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (55-60°C) and under autogenously generated pressure. The product is then purified through filtration and recrystallization .
Chemical Reactions Analysis
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like methanol and DMSO, and temperatures ranging from room temperature to 80°C.
Scientific Research Applications
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propoxybenzene moieties can interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] can be compared with similar compounds such as:
4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]: This compound has similar sulfonyl and allyl groups but differs in the position of the functional groups on the benzene ring.
Bis(3-allyl-4-hydroxyphenyl)sulfone: This compound also contains sulfonyl and allyl groups but has hydroxyl groups instead of propoxy groups. The uniqueness of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
920281-40-9 |
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Molecular Formula |
C24H30O4S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-prop-2-enyl-4-(3-prop-2-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,11-14,17-18H,1-2,7-10,15-16H2,3-4H3 |
InChI Key |
IOFBWHVUVCBWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)CC=C)CC=C |
Origin of Product |
United States |
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